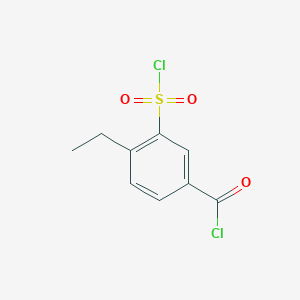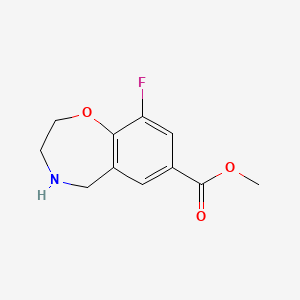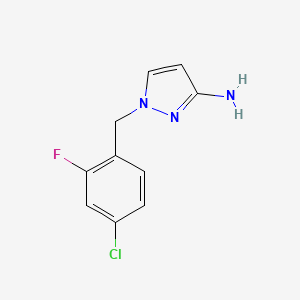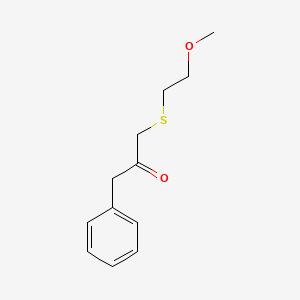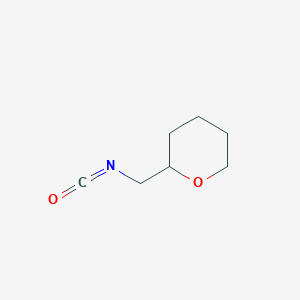![molecular formula C13H17N3O2 B13646789 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the use of diethoxymethylation of a pyrazole precursor followed by coupling with a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole-pyridine N-oxides, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methylpyridine
- 5,6-Diethoxy-1,3-benzothiazol-2-amine
Uniqueness
2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-7-5-6-8-14-10/h5-9,13H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
OFXWGIWGKYVHLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC(=NN1)C2=CC=CC=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




